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Introduction

The aromatic Claisen rearrangement is a powerful carbon-carbon bond-forming reaction in
organic synthesis, enabling the ortho-alkylation of phenols. It is a-sigmatropic rearrangement of
an allyl phenyl ether to an ortho-allylphenol. This intramolecular reaction proceeds through a
concerted, pericyclic mechanism, characterized by a highly ordered, cyclic transition state.
Understanding the intricacies of this rearrangement, including its mechanism, transition state,
and the factors influencing its regioselectivity, is crucial for its application in the synthesis of
complex molecules, particularly in the field of drug development.

The Reaction Mechanism

The aromatic Claisen rearrangement is a thermal reaction that involves the concerted
movement of six electrons through a six-membered ring transition state. The reaction is
typically irreversible, driven by the re-aromatization of the phenol ring.

The-Sigmatropic Shift

The core of the mechanism is a-sigmatropic shift, where a sigma bond between an allyl group
and an oxygen atom is broken, and a new sigma bond is formed between the terminal carbon
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of the allyl group and the ortho-position of the aromatic ring. This proceeds through a chair-like
transition state, which is generally favored over a boat-like conformation due to lower steric
strain.

Tautomerization

The immediate product of the sigmatropic shift is a non-aromatic cyclohexadienone
intermediate. This intermediate rapidly tautomerizes to the final ortho-allylphenol product, a
process that is driven by the energetic favorability of restoring the aromaticity of the ring.
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Caption: The reaction mechanism of the aromatic Claisen rearrangement.

The Transition State

The transition state of the aromatic Claisen rearrangement is a key feature of the reaction,
dictating its stereochemistry and regioselectivity.

Geometry

Computational studies and kinetic isotope effect experiments have provided strong evidence
for a chair-like geometry of the six-membered cyclic transition state. This conformation
minimizes steric interactions between the substituents on the allyl group and the aromatic ring.

Electronic Effects
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The reaction is sensitive to the electronic nature of both the aromatic ring and the allyl group.
Electron-donating groups on the aromatic ring can accelerate the reaction by stabilizing the
electron-deficient transition state. Conversely, electron-withdrawing groups can retard the
reaction.

Quantitative Data

The following tables summarize key quantitative data related to the kinetics and
thermodynamics of the aromatic Claisen rearrangement.

Table 1: Kinetic Parameters for the Rearrangement of Allyl Phenyl Ether

L Enthalpy of Entropy of
Activation o o
Temperature Rate Constant Activation Activation
Energy (Ea,
(°C) (k, s™) (AHZ, (ASt,
kcal/mol)
kcal/mol) callmol-K)
180 1.1x10°> 315 30.8 -12.8
200 5.2x10-5 31.5 30.8 -12.8
220 2.1x10* 315 30.8 -12.8

Table 2: Substituent Effects on the Rate of Rearrangement

Substituent (para-) Relative Rate (kx/kH) at 200°C
-OCHs 3.2
-CHs 1.8
-H 1.0
-Cl 0.6
-NO2 0.1

Experimental Protocols
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The study of the aromatic Claisen rearrangement involves a variety of experimental techniques
to determine its mechanism, kinetics, and transition state structure.

Kinetic Measurements

A typical experimental workflow for determining the rate of the aromatic Claisen rearrangement
is as follows:

Prepare solution of allyl phenyl ether
in a high-boiling solvent (e.g., diphenyl ether)

in a constant temperature bath

'

(Withdraw samples at timed intervals)

'

(Quench the reaction by rapid cooling)

(Place sealed tubes of the solution)

Analyze the composition of the mixture
using GC or HPLC

( Plot In([A)/[A]o) vs. time to determine)

the first-order rate constant (k)

Click to download full resolution via product page
Caption: Workflow for kinetic analysis of the Claisen rearrangement.

Methodology:
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» Assolution of the allyl phenyl ether of a known concentration is prepared in a high-boiling,
inert solvent such as diphenyl ether.

» Aliquots of the solution are sealed in glass ampoules under an inert atmosphere (e.g.,
nitrogen or argon).

e The ampoules are placed in a thermostatically controlled oil bath or heating block at the
desired temperature.

o At specific time intervals, an ampoule is removed and the reaction is quenched by rapid
cooling in an ice bath.

e The contents of the ampoule are then analyzed by a suitable analytical technique, such as
gas chromatography (GC) or high-performance liquid chromatography (HPLC), to determine
the concentration of the starting material and the product.

e The natural logarithm of the ratio of the initial concentration of the starting material to its
concentration at time t is plotted against time. For a first-order reaction, this will yield a
straight line with a slope equal to the negative of the rate constant (-k).

Crossover Experiments

To confirm the intramolecular nature of the rearrangement, a crossover experiment can be
performed.

Methodology:

o Two different allyl phenyl ethers with distinct substituents are heated together in the same
reaction vessel. For example, allyl p-cresyl ether and allyl m-tolyl ether.

e The product mixture is analyzed to determine if any "crossover" products have been formed.

e The absence of crossover products (e.g., the product from the allyl group of one ether
migrating to the aromatic ring of the other) provides strong evidence for an intramolecular
mechanism.
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Prepare a mixture of two different
substituted allyl phenyl ethers

:

Heat the mixture under standard
rearrangement conditions

:

(Analyze the product mixture by GC-MS or NMR)

:

(Check for the presence OD

crossover prod ucts

:

Crossover products
detected?

Yes

( ) ( )

Click to download full resolution via product page

Caption: Logical flow of a crossover experiment.

Isotope Labeling Studies

Kinetic isotope effect (KIE) studies, particularly using deuterium labeling, are instrumental in
elucidating the structure of the transition state.

Methodology:
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o Synthesize the allyl phenyl ether with a deuterium label at a specific position, for example, at
the y-carbon of the allyl group.

o Measure the rate of rearrangement for both the labeled and unlabeled compounds under
identical conditions.

e The ratio of the rate constants (kH/kD) gives the kinetic isotope effect. A significant
secondary KIE is consistent with a change in hybridization at the labeled position in the
transition state, supporting a concerted mechanism.

Applications in Drug Development

The aromatic Claisen rearrangement is a valuable tool in the synthesis of a wide range of
biologically active molecules. The ability to introduce an allyl group ortho to a hydroxyl group
provides a synthetic handle for further functionalization and the construction of complex
molecular architectures found in many natural products and pharmaceuticals. Examples
include the synthesis of precursors for anti-inflammatory drugs, antibacterial agents, and
various alkaloids.

Conclusion

The aromatic Claisen rearrangement is a well-studied and synthetically useful reaction. Its
concerted, intramolecular mechanism, proceeding through a highly ordered chair-like transition
state, is supported by a wealth of experimental and computational evidence. A thorough
understanding of the factors that influence this rearrangement is essential for its effective
application in the synthesis of complex organic molecules, making it a cornerstone of modern
synthetic chemistry, particularly in the realm of drug discovery and development.

 To cite this document: BenchChem. [Mechanism and transition state of the aromatic Claisen
rearrangement]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1266916#mechanism-and-transition-state-of-the-
aromatic-claisen-rearrangement]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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